molecular formula C10H12N2O B3320399 (2,3-Dimethyl-2H-indazol-5-yl)methanol CAS No. 1234616-63-7

(2,3-Dimethyl-2H-indazol-5-yl)methanol

Cat. No. B3320399
M. Wt: 176.21 g/mol
InChI Key: RDISLGCWUMWSQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent synthetic approaches to indazoles have focused on transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free methods . For the synthesis of 1H-indazoles, a Cu(OAc)2-catalyzed approach has been described, involving N–N bond formation with oxygen as the terminal oxidant. This method provides good to excellent yields .

Molecular Structure Analysis

The molecular structure of “(2,3-Dimethyl-2H-indazol-5-yl)methanol” includes an indazole ring with two methyl groups (2,3-dimethyl) and a hydroxymethyl substituent at position 5. The compound’s linear formula is C10H12N2O .

Scientific Research Applications

Synthesis of Pyrazole and Isoxazole Derivatives

  • A study by Hote and Lokhande (2014) demonstrated the synthesis of novel pyrazole and isoxazole derivatives using a sequential Knoevenagel/Michael/aldol reaction process. These compounds have potential applications in medicinal chemistry and drug design due to their unique structural features Hote & Lokhande, 2014.

Chiral Supercritical Fluid Chromatography (SFC)

  • Wu et al. (2016) explored the additive-free chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids, demonstrating the utility of methanol as a co-solvent in CO2 for resolving carboxylic acid-containing racemates. This highlights the role of methanol derivatives in facilitating efficient and environmentally friendly separation processes Wu et al., 2016.

Novel Synthesis Routes

  • Cassone et al. (2017) presented a computational study suggesting a novel synthesis route for methanol dehydration leading to dimethyl ether synthesis through the application of strong electric fields. This indicates the potential of methanol and its derivatives in green combustion fuels and the "Methanol Economy" scenario Cassone et al., 2017.

Hydrogenations Catalysis

  • Guerriero et al. (2011) discussed the synthesis and application of Ir(I) complexes with PTA derivatives for catalytic hydrogenations. This study showcases the relevance of methanol derivatives in the development of catalysts for hydrogenation reactions, with implications for organic synthesis and industrial processes Guerriero et al., 2011.

Biofuel Additive Research

  • Poblotzki et al. (2016) investigated the solvation behavior of 2,5-dimethylfuran with methanol, highlighting the subtle interactions that influence the solvation and could impact the efficiency and stability of biofuel mixtures. This research underscores the importance of understanding molecular interactions for the development of effective biofuel additives Poblotzki et al., 2016.

properties

IUPAC Name

(2,3-dimethylindazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-9-5-8(6-13)3-4-10(9)11-12(7)2/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDISLGCWUMWSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294575
Record name 2,3-Dimethyl-2H-indazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethyl-2H-indazol-5-yl)methanol

CAS RN

1234616-63-7
Record name 2,3-Dimethyl-2H-indazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2H-indazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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